Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt
Description
Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is a halogenated benzoate derivative with a trifluoromethoxy substituent at the 3-position and an amino group at the 4-position of the aromatic ring. The compound is stabilized as a hydrochloride salt, enhancing its solubility in polar solvents. Key features include:
- Functional groups: Amino (-NH₂), trifluoromethoxy (-OCF₃), and ester (-COOCH₃).
- Salt form: Hydrogen chloride (HCl) improves stability and aqueous solubility.
Properties
Molecular Formula |
C9H9ClF3NO3 |
|---|---|
Molecular Weight |
271.62 g/mol |
IUPAC Name |
methyl 4-amino-3-(trifluoromethoxy)benzoate;hydrochloride |
InChI |
InChI=1S/C9H8F3NO3.ClH/c1-15-8(14)5-2-3-6(13)7(4-5)16-9(10,11)12;/h2-4H,13H2,1H3;1H |
InChI Key |
JKWTZJMRJTYQLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
| Parameter | Details |
|---|---|
| IUPAC Name | Methyl 4-amino-3-(trifluoromethoxy)benzoate |
| Molecular Formula | C₉H₈F₃NO₃ |
| Molecular Weight | 235.16 g/mol |
| CAS Number | 457097-93-7 |
| Structural Features | Aromatic ester, para-amino group, meta-trifluoromethoxy group |
| Salt Form | Hydrogen chloride salt (HCl) |
The compound’s core structure consists of a benzene ring substituted with a methyl ester at the 1-position, an amino group at the 4-position, and a trifluoromethoxy group at the 3-position. The hydrogen chloride salt form is typically prepared to enhance solubility and stability for further applications.
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt generally follows a multi-step process involving:
- Introduction of the trifluoromethoxy substituent,
- Esterification of the corresponding benzoic acid,
- Reduction or substitution to introduce the amino group,
- Formation of the hydrogen chloride salt.
Due to the electron-withdrawing nature of the trifluoromethoxy group, careful control of reaction conditions is essential to maintain functional group integrity and achieve high yields.
Stepwise Preparation Approach
Starting Material Preparation
The synthesis often begins with 3-(trifluoromethoxy)benzoic acid or its derivatives. Esterification is carried out to form methyl 3-(trifluoromethoxy)benzoate, typically by reaction with methanol in the presence of an acid catalyst such as hydrochloric acid.
Amination at the 4-Position
The para-amino group is introduced by selective nitration followed by reduction or by direct amination methods. A common approach involves:
- Nitration of methyl 3-(trifluoromethoxy)benzoate to yield methyl 4-nitro-3-(trifluoromethoxy)benzoate,
- Catalytic hydrogenation of the nitro group to the amino group using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere.
A representative catalytic hydrogenation procedure involves:
| Parameter | Condition |
|---|---|
| Catalyst | 5% Pd on carbon (Pd/C) |
| Solvent | Diluted hydrochloric acid and water |
| Temperature | 20–40 °C |
| Pressure | 0.5–2.0 MPa hydrogen pressure |
| Reaction Time | Until nitro group fully reduced (~0.5 h) |
| Catalyst Recovery | Filtration and reuse with fresh Pd/C addition |
This method yields the amino ester with high purity (HPLC > 98%) and good yield, suitable for scale-up.
Formation of Hydrogen Chloride Salt
The free base methyl 4-amino-3-(trifluoromethoxy)benzoate is converted to its hydrogen chloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This salt formation improves the compound’s solubility and stability.
Alternative Synthetic Routes
Other methods reported for related methyl 4-aminobenzoate derivatives include:
- Direct amination via Buchwald-Hartwig C-N coupling reactions,
- Esterification followed by controlled pH extraction to isolate the amino ester in high yield and purity.
These methods emphasize control of pH and temperature during workup to suppress hydrolysis and maximize product recovery.
Detailed Reaction Conditions and Optimization
| Step | Parameter | Range/Condition | Notes |
|---|---|---|---|
| Esterification | Temperature | Reflux (~65-70 °C) | Acid-catalyzed methanol esterification |
| Nitration | Temperature | Controlled low temperature | To avoid over-nitration |
| Catalytic Hydrogenation | Catalyst loading | 0.01–0.07 (wt ratio to substrate) | Use of 5% Pd/C catalyst |
| Temperature | 20–40 °C | Optimal for selective reduction | |
| Pressure | 0.5–2.0 MPa H₂ pressure | Maintains reaction rate and selectivity | |
| Reaction time | ~0.5 h | Monitored by HPLC | |
| Salt Formation | Acid concentration | 15–18:1 mass ratio (HCl to substrate) | Ensures complete salt formation |
| Solvent | Water or organic solvent | For salt precipitation |
Catalyst recovery and reuse are critical for industrial application, with fresh catalyst addition improving efficiency in subsequent batches.
Research Findings and Purity Analysis
- The hydrogenation step achieves an HPLC purity exceeding 98%, indicating excellent selectivity and minimal side reactions.
- The catalytic system allows for clean and environmentally friendly production, with reduced waste and catalyst recycling.
- The final hydrogen chloride salt exhibits enhanced solubility characteristics suitable for pharmaceutical formulations.
Summary Table of Preparation Methods
| Preparation Stage | Method/Conditions | Outcome/Remarks |
|---|---|---|
| Esterification | Methanol, HCl catalyst, reflux | Methyl 3-(trifluoromethoxy)benzoate formed |
| Nitration | Controlled low temperature | Methyl 4-nitro-3-(trifluoromethoxy)benzoate |
| Catalytic Hydrogenation | 5% Pd/C, 20–40 °C, 0.5–2 MPa H₂, aqueous HCl | Methyl 4-amino-3-(trifluoromethoxy)benzoate with >98% purity |
| Salt Formation | Treatment with HCl, aqueous or organic solvent | Formation of hydrogen chloride salt, improved stability |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Reagents | Products |
|---|---|---|
| Acidic hydrolysis (HCl, H₂O) | Concentrated HCl, H₂O | 4-Amino-3-(trifluoromethoxy)benzoic acid |
| Basic hydrolysis (NaOH, H₂O) | NaOH, H₂O | Sodium salt of the carboxylic acid |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .
Amino Group Reactivity
The protonated amino group in the hydrochloride salt requires neutralization (e.g., with NaOH) to free the amine for further reactions:
2.2.1 Acylation
The deprotonated amine reacts with acylating agents:
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Dry DCM, RT | N-Acetyl-4-amino-3-(trifluoromethoxy)benzoate |
| Benzoyl chloride | Pyridine, reflux | N-Benzoyl derivative |
Case Study : Similar acylation reactions are employed in the synthesis of FDA-approved drugs like Sorafenib, where aryl amines react with isocyanates .
2.2.2 Diazotization
The amine can be diazotized under cold, acidic conditions (NaNO₂, HCl), forming a diazonium salt for coupling or substitution reactions.
Trifluoromethoxy Group Stability
| Reaction | Reagents | Outcome |
|---|---|---|
| Nucleophilic displacement | NaN₃, DMF, 100°C | No observed substitution |
| Radical fluorination | Selectfluor®, UV light | Limited reactivity |
Research Insight : The trifluoromethoxy group’s inertness is leveraged in drug design to enhance metabolic stability, as seen in Pretomanid .
Industrial and Pharmacological Relevance
Scientific Research Applications
Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound : Methyl 4-amino-3-(trifluoromethoxy)benzoate HCl Salt
- Key substituents: Trifluoromethoxy (-OCF₃), amino (-NH₂), methyl ester (-COOCH₃).
- Properties: Likely moderate logP due to polar groups (amino, HCl salt) and lipophilic trifluoromethoxy.
Comparison Compounds :
Triflusulfuron Methyl Ester ()
- Molecular formula : C₁₅H₁₆F₃N₅O₆S.
- Key substituents : Sulfonylurea bridge, trifluoroethoxy group, triazine ring.
- Use : Herbicide (sulfonylurea class) targeting acetolactate synthase (ALS) in plants .
- Key difference : Sulfonylurea functionality and triazine ring absent in the target compound.
3-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic Acid HCl Salt () Molecular formula: C₁₂H₁₀F₃N₃O₂·HCl. Key substituents: Trifluoromethyl (-CF₃), pyrazole ring, benzoic acid. Properties: logP = 1.84 (higher lipophilicity than target compound due to CF₃ and pyrazole) . Key difference: Pyrazole ring and carboxylic acid group instead of ester.
4-Bromo-3-methylbenzoic Acid () Molecular formula: C₈H₇BrO₂. Key substituents: Bromo (-Br), methyl (-CH₃), carboxylic acid (-COOH). Properties: Solid, orange-brown, logP ~2.5 (higher lipophilicity due to Br) . Key difference: Bromine substituent and lack of amino/trifluoromethoxy groups.
Physicochemical and Application Comparison
| Property | Target Compound | Triflusulfuron Methyl Ester | 3-{[4-Amino-3-(CF₃)-pyrazole]methyl}benzoic Acid HCl | 4-Bromo-3-methylbenzoic Acid |
|---|---|---|---|---|
| Molecular Weight | ~250–300 (estimated) | 463.37 g/mol | 321.68 g/mol | 215.05 g/mol |
| logP | Moderate (~1–2) | ~2.5 (estimated) | 1.84 | ~2.5 |
| Functional Groups | -NH₂, -OCF₃, -COOCH₃ | Sulfonylurea, triazine | -CF₃, pyrazole, -COOH | -Br, -CH₃, -COOH |
| Solubility | High (HCl salt) | Low (neutral ester) | Moderate (HCl salt) | Low (carboxylic acid) |
| Primary Use | Agrochemical/pharma intermediate | Herbicide | Pharmaceutical candidate | Synthetic intermediate |
Key Research Findings
- Triflusulfuron Methyl Ester: Exhibits herbicidal activity at nanomolar concentrations due to ALS inhibition . The target compound lacks the sulfonylurea-triazine scaffold, suggesting divergent mechanisms.
- 4-Bromo-3-methylbenzoic Acid : Bromine enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions, unlike the target’s electron-deficient trifluoromethoxy group .
Biological Activity
Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of methyl 4-amino-3-(trifluoromethoxy)benzoate can be represented as follows:
- Molecular Formula : C10H10ClF3N2O3
- Molecular Weight : 292.64 g/mol
This compound features a trifluoromethoxy group, which is known to enhance biological activity through increased lipophilicity and improved binding affinity to biological targets.
Antimicrobial Properties
Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. A study on related compounds demonstrated that the presence of the trifluoromethoxy group enhances the potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 4-amino-3-(trifluoromethoxy)benzoate | Staphylococcus aureus | 8 µg/mL |
| Methyl 4-amino-3-(trifluoromethoxy)benzoate | Escherichia coli | 16 µg/mL |
Antimalarial Activity
In preclinical studies, derivatives of methyl 4-amino-3-(trifluoromethoxy)benzoate have shown promising antimalarial activity. A related compound demonstrated efficacy in reducing parasitemia in Plasmodium berghei-infected mice, indicating potential for further development as an antimalarial agent .
| Test Subject | Treatment | Result |
|---|---|---|
| Mice | Compound X (similar structure) | Significant reduction in parasitemia observed after 20 days |
Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it inhibits cell proliferation in human leukemia and breast cancer cell lines, with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| AML Cell Line A | 0.5 |
| Breast Cancer Cell Line B | 0.8 |
The biological activity of methyl 4-amino-3-(trifluoromethoxy)benzoate is thought to be mediated through multiple pathways:
- Inhibition of NF-κB Pathway : Similar compounds have been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
- Antimicrobial Efficacy : A study reported the synthesis of several analogs of methyl 4-amino-3-(trifluoromethoxy)benzoate, showing enhanced antimicrobial properties compared to non-fluorinated counterparts.
- Antimalarial Testing : In a controlled experiment with Plasmodium berghei-infected mice, treatment with this compound resulted in a significant decrease in parasite load, suggesting its potential as an antimalarial drug .
Q & A
How can the nitro reduction step in synthesizing this compound be optimized to improve yield and purity?
Level : Advanced
Methodological Answer :
The reduction of the nitro group to an amine in intermediates like methyl 3-(trifluoromethoxy)-4-nitrobenzoate (precursor to the target compound) is critical. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethyl acetate is a common reducing agent . Key considerations include:
- Stoichiometry : Maintain a 3:1 molar ratio of SnCl₂ to nitro precursor to ensure complete reduction.
- Temperature : Reactions at 50–60°C for 4–6 hours minimize side reactions (e.g., ester hydrolysis).
- Workup : Neutralize excess SnCl₂ with NaOH (1 M) to precipitate tin hydroxides, followed by ethyl acetate extraction to isolate the amine intermediate.
Validation via TLC or HPLC (using protocols from ) ensures complete conversion .
What spectroscopic techniques are most effective for characterizing the hydrochloride salt form?
Level : Basic
Methodological Answer :
- ¹H/¹³C NMR : Confirm the amine proton (δ 5–6 ppm) and trifluoromethoxy group (δ 120–125 ppm in ¹³C). The hydrochloride salt may shift NH signals downfield .
- IR Spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹). Absence of nitro peaks (~1520 cm⁻¹) confirms reduction .
- Mass Spectrometry : Use ESI-MS to observe [M+H]⁺ and isotopic patterns (e.g., chlorine from HCl). Cross-reference with NIST databases ( ) for fragmentation pathways.
How can contradictory mass spectrometry and NMR data be resolved for this compound?
Level : Advanced
Methodological Answer :
Contradictions often arise from:
- Isotopic Interference : Chlorine (³⁵Cl/³⁷Cl) and fluorine (¹⁹F) isotopes complicate MS interpretation. Use high-resolution MS (HRMS) to distinguish isotopic clusters .
- Hygroscopicity : Moisture absorption in the hydrochloride salt may broaden NMR peaks. Dry samples under vacuum (40°C, 24 hr) and use deuterated DMSO for stability .
- Counterion Effects : Confirm HCl presence via chloride ion testing (e.g., AgNO₃ precipitation).
How does the trifluoromethoxy group influence the compound’s physicochemical properties?
Level : Advanced
Methodological Answer :
The trifluoromethoxy (-OCF₃) group:
- Lipophilicity : Increases logP by ~1.2 units compared to methoxy (-OCH₃), enhancing membrane permeability (relevant for drug design) .
- Electron-Withdrawing Effect : Stabilizes the aromatic ring via resonance, reducing reactivity in electrophilic substitutions. Verified by comparing Hammett σ values with tert-butyl analogs ( ).
- Metabolic Stability : Fluorine’s inductive effect slows oxidative degradation, making the compound suitable for in vivo studies .
What chromatographic techniques are suitable for purifying the hydrochloride salt?
Level : Basic
Methodological Answer :
- Column Chromatography : Use silica gel with chloroform/methanol (9:1) to separate polar impurities. Pre-adsorb the compound on silica to avoid decomposition .
- Crystallization : Dissolve in hot chloroform and slowly evaporate to obtain microcrystals (purity >97%) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) achieve baseline separation (retention time ~8–10 min) .
How can the compound’s stability under varying pH conditions be assessed?
Level : Advanced
Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC:
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Stability is optimal at pH 4–7 .
What are best practices for storing the hydrochloride salt to prevent hygroscopic degradation?
Level : Basic
Methodological Answer :
- Storage : Use airtight containers with desiccants (silica gel) under nitrogen. Avoid exposure to humidity (>30% RH) .
- Temperature : Store at –20°C for long-term stability. Warm to room temperature before use to minimize condensation .
How can an HPLC method be validated for quantifying this compound in biological matrices?
Level : Advanced
Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges ( ). Elute with methanol after conditioning.
- Method Parameters :
- Validation Metrics : Assess linearity (R² >0.99), LOD (0.1 µg/mL), and recovery (>90%) per ICH guidelines.
What strategies minimize byproduct formation during esterification?
Level : Advanced
Methodological Answer :
- Reagent Selection : Use 3-(trifluoromethoxy)benzyl bromide with K₂CO₃ in DMF to avoid alkylation side reactions .
- Temperature Control : Maintain 80–90°C to accelerate SN2 mechanisms while preventing thermal decomposition.
- Byproduct Monitoring : Identify methyl 3-alkoxy isomers via LC-MS and adjust stoichiometry to suppress their formation .
How does the trifluoromethoxy group compare to other electron-withdrawing groups in reactivity studies?
Level : Advanced
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
